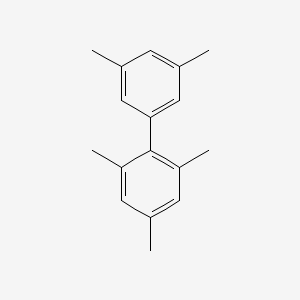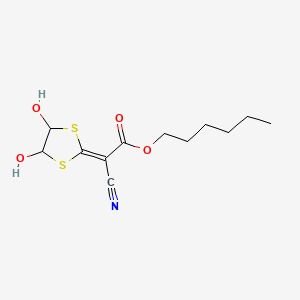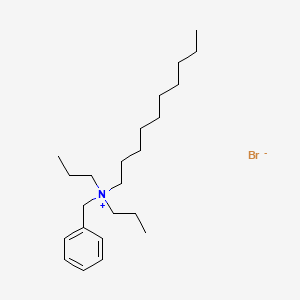![molecular formula C12H26Te B14392739 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane CAS No. 88691-72-9](/img/structure/B14392739.png)
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3,3-dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane typically involves the reaction of tellurium tetrachloride with 3,3-dimethylbutyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,3-Dimethylbutyl)selanyl]-3,3-dimethylbutane: Similar structure but with selenium instead of tellurium.
1-[(3,3-Dimethylbutyl)thio]-3,3-dimethylbutane: Contains sulfur instead of tellurium.
1-[(3,3-Dimethylbutyl)oxy]-3,3-dimethylbutane: Contains oxygen instead of tellurium.
Uniqueness: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different reactivity compared to its sulfur, selenium, and oxygen analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
88691-72-9 |
|---|---|
Molecular Formula |
C12H26Te |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyltellanyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C12H26Te/c1-11(2,3)7-9-13-10-8-12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
DCRVFCOMNRDEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC[Te]CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
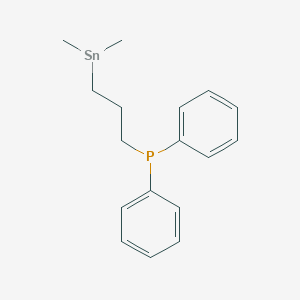
![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
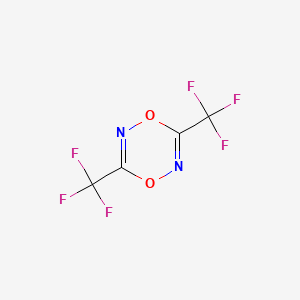
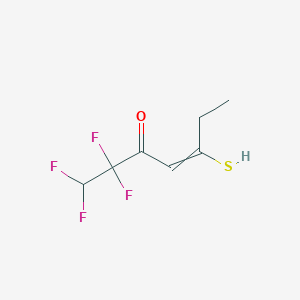
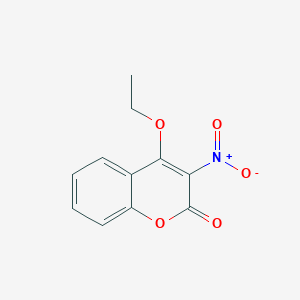
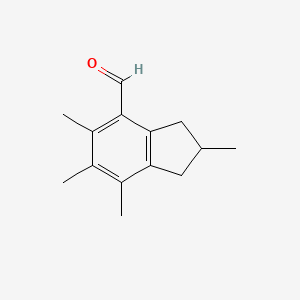
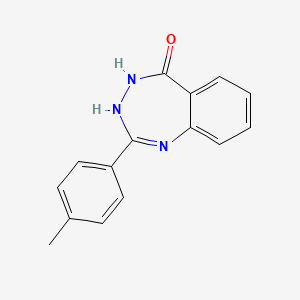
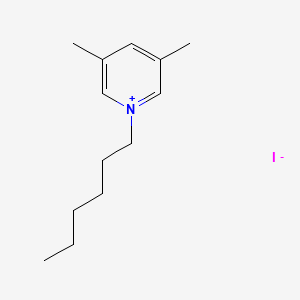
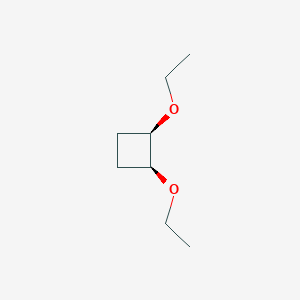
![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
